Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyrrolidin-2,5-dione (succinimide) ring substituted at the 3-position with a 2,4-dimethylphenyl group. The piperazine moiety is further functionalized with an ethyl carboxylate ester at the 1-position.
Key structural attributes include:
- Ethyl carboxylate group: Modulates solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-26-19(25)21-9-7-20(8-10-21)16-12-17(23)22(18(16)24)15-6-5-13(2)11-14(15)3/h5-6,11,16H,4,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCXMELTUHRXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound has the following chemical formula: and a molecular weight of approximately 359.426 g/mol. Its structure includes:
- A piperazine ring
- A pyrrolidinone moiety
- A 2,4-dimethylphenyl group
This unique combination of functional groups is believed to contribute to its biological properties.
IUPAC Name
The IUPAC name for this compound is:
This compound .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites on these targets, modulating their activity and influencing several biochemical pathways.
Pharmacological Applications
Research indicates that this compound may have potential applications in:
- Neurological Disorders : It is being investigated as a candidate for treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that it may have therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights differences in biological activity:
| Compound Name | Biological Activity | Binding Affinity | Notes |
|---|---|---|---|
| This compound | Moderate antitumor and anti-inflammatory | High | Unique piperazine structure |
| Ethyl 4-[1-(4-acetamidophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | Antidepressant effects | Moderate | Acetamidophenyl group enhances CNS activity |
| Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate | Antioxidant properties | Low | Less effective in receptor binding |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolidinone Core : Cyclization of appropriate amino acids or derivatives under acidic conditions.
- Introduction of Dimethylphenyl Group : Acylation using acetic anhydride.
- Piperazine Ring Formation : Reaction of ethylenediamine with dihaloalkanes under reflux conditions.
These synthetic pathways are crucial for producing compounds with desired biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the aryl substituent on the pyrrolidinone ring and modifications to the piperazine-carboxylate backbone.
Substituent Effects on Physicochemical Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
- Lipophilicity : The 2,4-dimethylphenyl group (target compound) increases hydrophobicity compared to fluorinated or alkoxy-substituted analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Steric Considerations : The 2-butoxyphenyl group () adds steric bulk, which could hinder binding to compact active sites .
Hypothesized SAR for the Target Compound :
- The 2,4-dimethylphenyl group may favor interactions with hydrophobic enzyme pockets.
- The ethyl carboxylate could serve as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
